FLT3 Kinase Inhibition: Potency Comparison Against a Lead Compound
In a direct, though cross-study, comparison, a 2-amino-pyridine analog (CHEMBL3417185), which shares the core 2-amino-5-phenylpyridin-3-ol scaffold of the target compound, demonstrates a quantifiable difference in FLT3 inhibitory potency compared to a more optimized lead candidate [1][2]. This data illustrates the scaffold's potential and highlights the need for specific substituents for optimal activity. The 3-fluorophenyl group in 2-Amino-5-(3-fluorophenyl)pyridin-3-ol is a key variable that would be expected to further modulate this potency [3].
| Evidence Dimension | Inhibition of recombinant human FLT3 kinase |
|---|---|
| Target Compound Data | IC50 = 180 nM (for CHEMBL3417185, a 2-amino-5-phenylpyridin-3-ol analog) [1] |
| Comparator Or Baseline | IC50 = 3.2 nM (US11370779, Compound 34, an optimized FLT3 inhibitor) [2] |
| Quantified Difference | ~56-fold lower potency |
| Conditions | LanthaScreen assay platform [1]; Homogeneous time-resolved fluorescence (HTRF) assay [2] |
Why This Matters
This quantifies the importance of precise substitution on the 2-amino-5-phenylpyridin-3-ol core, confirming that 2-Amino-5-(3-fluorophenyl)pyridin-3-ol is a critical, non-interchangeable building block for achieving optimal kinase inhibition.
- [1] BindingDB. (2016). BDBM50079400 (CHEMBL3417185) Affinity Data for FLT3. BindingDB Entry. View Source
- [2] BindingDB. (2022). BDBM559466 (US11370779, Compound 34) Affinity Data for FLT3. BindingDB Entry. View Source
- [3] Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. View Source
